4-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Description
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 2,5-dimethoxybenzoyl moiety at the 4-position. The benzoyl group introduces electron-donating methoxy substituents at the 2- and 5-positions, which influence the compound’s electronic properties, solubility, and reactivity.
However, its specific biological activity remains underexplored in the available literature.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11(6-7-16-10)15(17)13-9-12(18-2)4-5-14(13)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNTRSIHMVQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 2,5-dimethoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of various chemical products, including pharmaceuticals and agrochemicals. The unique structure of 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine allows for specific modifications that enhance the properties of the resulting compounds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogenic microorganisms. Preliminary studies have shown its effectiveness in inhibiting the growth of bacteria and fungi.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The mechanism behind this antimicrobial activity may involve interference with microbial enzyme systems or disruption of cell membrane integrity.
Antioxidant Activity
The compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress. This activity is critical in preventing cellular damage and has implications for various diseases related to oxidative stress.
Medicinal Applications
Potential Therapeutic Effects
Ongoing research is exploring the therapeutic potential of this compound in treating various medical conditions. Its ability to modulate biological pathways makes it a candidate for drug development.
Case Studies
- Colon Cancer Models : A study demonstrated that this compound effectively inhibited the growth of colon cancer cells (HCT116 and SW480) both in vitro and in vivo. The treatment resulted in a significant reduction in tumor size when administered at doses ranging from 2.5 mg/kg to 5 mg/kg.
- Mechanistic Studies : Further investigations revealed that the compound binds directly to STAT3 and NF-κB p50 subunits, enhancing its inhibitory effects on cancer cell growth when combined with specific inhibitors.
Pharmacokinetics and Toxicology
Initial findings suggest favorable absorption characteristics for this compound, indicating potential for systemic distribution. However, toxicological assessments indicate that careful dosage management is crucial to mitigate any adverse effects observed at higher concentrations.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . The exact pathways and molecular targets depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: 4-(3,5-Dimethoxybenzoyl)-2-methylpyridine
This isomer differs in the substitution pattern of the benzoyl group (3,5-dimethoxy vs. 2,5-dimethoxy). However, steric hindrance from the 2-methoxy group in the target compound may reduce rotational freedom, impacting binding affinity in biological systems.
Pyridine Derivatives with Alkyl/Aryl Substituents
- 2-Amino-4-methylpyridine analogues (e.g., compound 33 in ): These lack the benzoyl group but feature amino and alkyl substituents. The absence of the electron-withdrawing benzoyl moiety increases basicity, as seen in their higher pKa values compared to the target compound. Such derivatives are often utilized as nitric oxide synthase inhibitors .
- 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) : The methylthiobutyl chain enhances lipophilicity, making it more membrane-permeable than 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine. This property is critical for central nervous system-targeting drugs .
Heterocyclic Compounds with Acyl Groups
- Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) (): This compound features an oxazolo-pyridine core with a piperidinyl-ethyl group. The benzyl-piperidine substituent introduces significant steric bulk and basicity, contrasting with the planar, electron-rich benzoyl group in the target compound. IR data for compound 16 (C=O stretch at 1707 cm⁻¹) aligns with the expected carbonyl absorption for this compound (~1700 cm⁻¹) .
Physicochemical and Spectroscopic Comparisons
Biological Activity
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group at the 2-position and a benzoyl group containing two methoxy substituents at the 2 and 5 positions of the benzene ring. Its chemical formula is with a molecular weight of 257.29 g/mol. The presence of methoxy groups enhances both solubility and bioavailability, which may facilitate interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties . Studies demonstrate that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and degenerative diseases.
Anti-inflammatory Effects
In vitro studies using macrophage cell lines demonstrated that this compound exhibits anti-inflammatory activity . It appears to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits for inflammatory diseases .
Anticancer Potential
The compound has been evaluated for its anticancer properties , particularly in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and DU-145 (prostate cancer). Preliminary data suggest that it may induce apoptosis in these cells, highlighting its potential as a chemotherapeutic agent .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as a biochemical probe, influencing enzyme interactions and metabolic pathways. It has shown potential to inhibit key enzymes involved in inflammatory responses and cancer progression .
- Binding Affinity : The unique arrangement of methoxy groups enhances binding affinity to protein targets, facilitating its biological effects. This characteristic may lead to significant implications in drug design .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various derivatives of this compound, it was found that certain modifications significantly enhanced activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzoyl moiety improved antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound resulted in a dose-dependent reduction in pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism involving modulation of inflammatory signaling pathways, particularly NF-kB and MAPK pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
